molecular formula C12H9BrN6O3S2 B2881340 2-(4-(5-bromothiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396675-21-0

2-(4-(5-bromothiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2881340
CAS No.: 1396675-21-0
M. Wt: 429.27
InChI Key: JTWBLSVYSRCZPR-UHFFFAOYSA-N
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Description

2-(4-(5-Bromothiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a sophisticated synthetic hybrid compound designed for pharmaceutical and biochemical research. Its structure incorporates two high-value pharmacophores: a 5-bromothiophene-2-sulfonamide moiety and a 2H-tetrazole-5-carboxamide unit. The sulfonamide group is a well-established key functional group in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, facilitating critical interactions with enzyme active sites. This makes compounds featuring this group prime candidates for investigating inhibition of various enzymes. The tetrazole ring is a celebrated bioisostere of a carboxylic acid , offering a comparable pKa range while providing superior metabolic stability and increased lipophilicity, which can enhance membrane penetration in cellular assays. Furthermore, the tetrazole-carboxamide linkage presents a conformationally constrained scaffold that can mimic a cis-amide bond in peptidomimetics, making it a valuable tool in the study of protein-protein interactions and the development of protease inhibitors. This unique combination of features suggests significant potential for this compound in research areas focused on designing and evaluating novel enzyme inhibitors, receptor antagonists, and as a scaffold in structure-activity relationship (SAR) studies for various disease targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-[(5-bromothiophen-2-yl)sulfonylamino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN6O3S2/c13-9-5-6-10(23-9)24(21,22)17-7-1-3-8(4-2-7)19-16-12(11(14)20)15-18-19/h1-6,17H,(H2,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWBLSVYSRCZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)Br)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is believed to form strong hydrogen bonds with other molecules, which could potentially influence its interaction with its targets

Biochemical Pathways

It is a derivative of thiophene, which has been used in various scientific research applications, such as organic synthesis, materials science, and biochemistry. More research is needed to understand the specific biochemical pathways this compound affects.

Result of Action

As the compound is believed to form strong hydrogen bonds with other molecules, it could potentially influence various cellular processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

Biological Activity

The compound 2-(4-(5-bromothiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide represents a significant class of bioactive molecules due to its structural complexity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound is characterized by a tetrazole ring, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological profile. The presence of the bromothiophene moiety contributes to its unique properties, making it a valuable candidate for drug development.

Antimicrobial Properties

Tetrazole derivatives have been extensively studied for their antimicrobial activity . Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that tetrazole derivatives can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

Compound NamePathogen TestedZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli18
Compound CCandida albicans12

Anticancer Activity

The anticancer potential of tetrazole compounds has been highlighted in numerous studies. The compound has shown promising results in inhibiting tumor cell proliferation in vitro and in vivo. For example, a related study demonstrated that tetrazole derivatives significantly reduced tumor volume in murine models .

Table 2: Anticancer Efficacy in Murine Models

Compound NameTumor TypeDose (mg/kg)Tumor Volume Reduction (%)
Compound DBreast Cancer5054
Compound EColon Cancer10067

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as IDO1 and Factor Xa, which are crucial in cancer progression and inflammation .
  • Induction of Apoptosis : The ability to induce apoptosis in cancer cells is a key feature of many tetrazole derivatives. This mechanism was evidenced by decreased cell viability in treated cancer cell lines .
  • Anti-inflammatory Effects : Some studies suggest that tetrazole compounds can modulate inflammatory pathways, contributing to their therapeutic effects against diseases characterized by inflammation .

Case Study 1: Breast Cancer Model

In a recent study involving breast cancer models, the administration of a tetrazole derivative resulted in a substantial reduction in tumor mass compared to control groups. The treated group exhibited a decrease in tumor weight by approximately 54% after treatment with the compound over a specified duration .

Case Study 2: Antibacterial Screening

A screening assay conducted on various tetrazole derivatives revealed that those with structural similarities to the target compound effectively inhibited bacterial growth. The results indicated that modifications to the sulfonamide group could enhance antimicrobial potency .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound’s uniqueness lies in its hybrid structure combining tetrazole, carboxamide, and sulfonamido groups. Below is a comparative analysis with structurally related analogs:

Table 1: Structural Comparison of Key Compounds
Compound Name (Reference) Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Tetrazole 4-(5-Bromothiophene-2-sulfonamido)phenyl Tetrazole, Carboxamide, Sulfonamido Enzyme inhibition, Drug discovery
2-(4-Bromophenyl)-tetrazole-5-carboxamide Tetrazole 4-Bromophenyl, 5-chloro-2-methylphenyl Tetrazole, Carboxamide Antimicrobial agents
5-Methyl-1,3-diphenyl-pyrazole-4-amide Pyrazole Thiadiazinyl, diphenyl Pyrazole, Carboxamide, Thiadiazine Anticancer research
Thiazol-5-ylmethyl carbamates Thiazole Isobutoxycarbonyl, benzyl Thiazole, Carbamate, Ureido Protease inhibitors

Functional Group Analysis

  • Tetrazole vs. Pyrazole/Thiazole :

    • Tetrazoles exhibit higher acidity (pKa ~4–5) compared to pyrazoles (pKa ~14–16) and thiazoles (pKa ~2–3), influencing solubility and binding to basic residues in target proteins .
    • Thiazoles contain sulfur, enhancing π-stacking interactions, while tetrazoles prioritize hydrogen-bonding due to nitrogen density .
  • Sulfonamido vs. Carbamate/Thiadiazine :

    • Sulfonamides are classic enzyme inhibitors (e.g., carbonic anhydrase), whereas carbamates and thiadiazines are associated with protease or kinase modulation .

Implications of Substituent Variations

  • Bromothiophene vs.
  • Thiadiazine vs. Tetrazole : The thiadiazine group in introduces a six-membered ring with two nitrogen atoms, offering conformational flexibility but reduced hydrogen-bonding capacity compared to tetrazoles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-(5-bromothiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide, and how can purity/yield be maximized?

  • Methodology : Multi-step synthesis is typically required. Key steps include:

  • Tetrazole ring formation : Use sodium azide (NaN₃) under controlled temperatures (80–100°C) in polar solvents (DMF or DMSO) to cyclize nitrile precursors .
  • Sulfonamide coupling : React 5-bromothiophene-2-sulfonyl chloride with the tetrazole-phenyl intermediate via nucleophilic substitution. Use triethylamine (TEA) as a base in anhydrous dichloromethane (DCM) at 0–25°C .
  • Carboxamide introduction : Employ carbodiimide coupling agents (e.g., EDC/HOBt) to attach the carboxamide group, ensuring inert atmosphere (N₂/Ar) to prevent side reactions .
    • Optimization : Microwave-assisted synthesis (e.g., 100–150°C, 10–30 min) enhances reaction rates and yields for bromothiophene derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Structural elucidation :

  • NMR : ¹H/¹³C NMR confirms substituent positions and purity. Key signals: tetrazole protons (δ 8.5–9.5 ppm), sulfonamide NH (δ 10–11 ppm), and bromothiophene protons (δ 7.0–7.5 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 452.96) .
  • X-ray diffraction : Resolves bond angles (e.g., tetrazole ring planarity) and molecular packing in crystalline forms .

Q. How can preliminary biological activity be screened, and what assays are appropriate?

  • In vitro assays :

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays). IC₅₀ values quantify potency .
  • Cellular assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s stability under acidic/basic conditions?

  • Mechanistic insights :

  • Acidic hydrolysis : The sulfonamide group undergoes protonation, leading to cleavage at pH < 3. Monitor via HPLC .
  • Base sensitivity : Tetrazole rings may degrade in strong bases (pH > 10) via ring-opening; stabilize with buffered solutions (pH 7–8) during biological assays .

Q. How can structure-activity relationships (SAR) be explored for bromothiophene and tetrazole substituents?

  • SAR strategies :

  • Bromine substitution : Replace bromine with Cl/F to compare electronic effects on receptor binding (e.g., IC₅₀ shifts in enzyme assays) .
  • Tetrazole modifications : Substitute tetrazole with triazole or oxadiazole to assess ring size impact on solubility and bioactivity .

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • In silico approaches :

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues: Lys721, Thr830 .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to correlate electrostatic potential maps with reactivity .

Q. How should contradictory data (e.g., variable enzymatic inhibition across studies) be analyzed?

  • Troubleshooting :

  • Assay conditions : Compare buffer pH (e.g., Tris vs. HEPES), ionic strength, and co-solvents (DMSO ≤ 1% v/v) to identify interference .
  • Batch variability : Characterize impurities via LC-MS; synthetic byproducts (e.g., des-bromo derivatives) may explain discrepancies .

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